![molecular formula C15H23N3O12 B13203243 N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)
N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]: is a chemical compound known for its excellent chelating properties. It is commonly used in various industrial and scientific applications due to its ability to bind metal ions effectively. This compound is also known by other names such as nitrilotriacetic acid and tris(carboxymethyl)amine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] is used as a chelating agent to bind metal ions in various analytical and synthetic processes .
Biology: In biological research, this compound is used to study metal ion interactions with biomolecules and to develop metal ion sensors .
Medicine: In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic agents .
Industry: Industrially, it is used in water treatment processes to remove heavy metals and in the formulation of cleaning agents .
Mecanismo De Acción
The mechanism by which N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] exerts its effects involves the formation of stable complexes with metal ions. The compound’s multiple carboxylate groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions .
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in medical imaging.
Uniqueness: N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] is unique due to its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C15H23N3O12 |
|---|---|
Peso molecular |
437.36 g/mol |
Nombre IUPAC |
2-[2,3-bis[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H23N3O12/c19-10(20)3-16(4-11(21)22)1-9(18(7-14(27)28)8-15(29)30)2-17(5-12(23)24)6-13(25)26/h9H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Clave InChI |
YSGABQIANRSINU-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


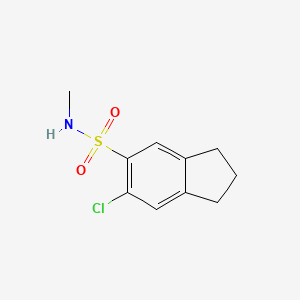
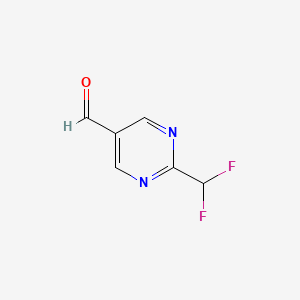
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
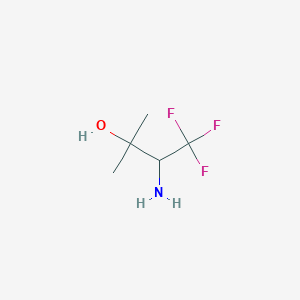
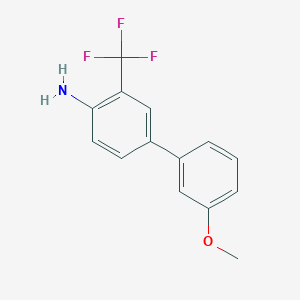
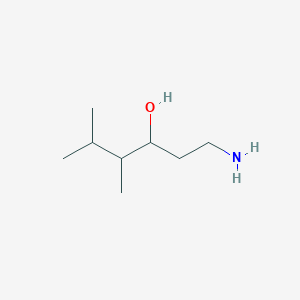
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
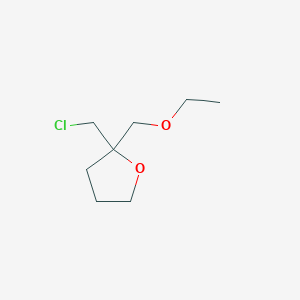

amine](/img/structure/B13203223.png)
amine](/img/structure/B13203234.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
